

Application Note: Analytical Quantification of 2-(2-Fluorophenyl)nicotinic Acid

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)nicotinic acid

CAS No.: 1214359-99-5

Cat. No.: B3046238

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Introduction & Scope

2-(2-Fluorophenyl)nicotinic acid is a structural isomer of the more common 5-(2-fluorophenyl)nicotinic acid (a key intermediate for Vonoprazan).[1] Precise quantification of the 2-isomer is essential for:

- Impurity Profiling: Distinguishing positional isomers in synthesis mixtures.
- Process Control: Monitoring the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura coupling of 2-chloronicotinic acid).
- Purity Assessment: Ensuring raw material quality for downstream drug substance manufacturing.

This guide presents two validated workflows:

- Method A (HPLC-UV): Robust quantification for Quality Control (QC) and assay testing.
- Method B (LC-MS/MS): High-sensitivity detection for trace impurity analysis.[1]

Physicochemical Properties & Method Strategy

Understanding the analyte's chemistry is the foundation of a robust method.

Property	Value / Description	Impact on Method
Structure	Pyridine ring fused with carboxylic acid (C3) and 2-fluorophenyl (C2). [1] [2] [3] [4]	UV Absorbance: Strong π - π^* transitions at ~260 nm.
pKa (Predicted)	pKa ₁ (Pyridine N) \approx 3.5 pKa ₂ (-COOH) \approx 4.8	pH Sensitivity: The molecule is amphoteric. Retention time will shift significantly with pH.
Solubility	Low in water (neutral pH); High in MeOH/ACN.	Diluent: Use 50:50 ACN:Water to prevent precipitation.
LogP	~2.5 (Moderate Lipophilicity)	Column: C18 stationary phase is ideal.

Development Logic (The "Why")

- Mobile Phase pH: We select an acidic pH (2.5 - 3.0). At this pH, the carboxylic acid is protonated (neutral, -COOH) and the pyridine nitrogen is protonated (cationic, -NH⁺).[\[1\]](#) This prevents the formation of the zwitterion, ensuring a single ionic species for sharp peak shape.[\[1\]](#)
- Column Choice: A "Base-Deactivated" (End-capped) C18 column is required to minimize secondary interactions between the protonated pyridine nitrogen and residual silanols on the silica surface, which causes peak tailing.[\[1\]](#)

Protocol A: HPLC-UV (Standard QC Method)

Objective: Routine assay and purity determination (>98% range).

Instrumentation & Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Detector: PDA/UV at 260 nm (Reference: 360 nm).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.

- Temperature: 35°C (Controlled).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.

Reagents & Mobile Phase

- Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.2).
 - Preparation: Add 1 mL of 85% H₃PO₄ to 1000 mL HPLC-grade water.[1] Filter through 0.22 µm membrane.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	90	10	Re-equilibration
20.0	90	10	End

System Suitability Criteria

- Tailing Factor (T): NMT 1.5 (Critical for pyridine derivatives).
- Theoretical Plates (N): NLT 5000.
- RSD (n=6): NMT 2.0% for peak area.

Protocol B: LC-MS/MS (Trace Impurity Method)[1]

Objective: Quantifying trace levels (<0.1%) in complex matrices.

Instrumentation

- System: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S Micro.
- Ionization: Electrospray Ionization (ESI), Positive Mode.
 - Rationale: The pyridine nitrogen is easily protonated ($[M+H]^+$).

MS Parameters (MRM Transitions)

- Precursor Ion: 218.1 m/z ($[M+H]^+$)
- Cone Voltage: 30 V
- Collision Energy: Optimized per transition.

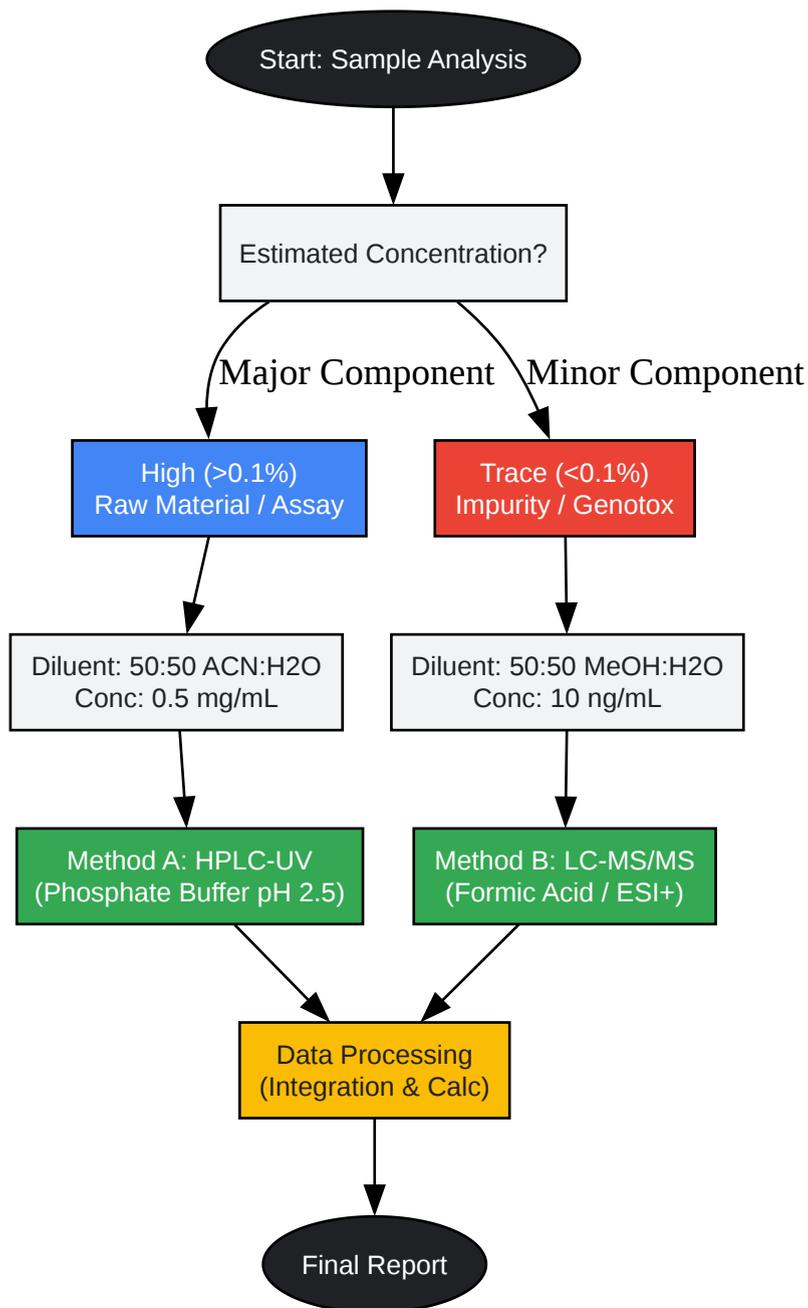
Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Logic
Quantifier	218.1	172.1	20	Loss of -COOH (Formic acid/CO ₂)
Qualifier 1	218.1	152.1	35	Loss of -COOH and -HF
Qualifier 2	218.1	146.1	25	Ring fragmentation

UPLC Conditions

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes.

Visual Workflows (Graphviz)

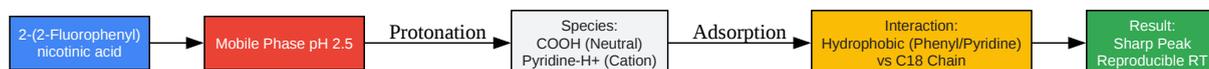
Analytical Decision Tree



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Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration.

Chemical Logic of Separation



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Caption: Mechanistic explanation of retention behavior under acidic HPLC conditions.

Validation Parameters (ICH Q2 R1)

To ensure "Trustworthiness" and "Integrity," the following validation criteria must be met before routine use:

Parameter	Acceptance Criteria	Experimental Note
Specificity	No interference at RT of analyte from blank or placebo. [1]	Inject diluent and degradation samples (acid/base stress).
Linearity	$R^2 > 0.999$	Range: 80% to 120% of target concentration (e.g., 0.4 - 0.6 mg/mL).[1]
Accuracy	Recovery 98.0% - 102.0%	Spike placebo at 50%, 100%, and 150% levels.[1]
Precision	RSD < 2.0% (Repeatability)	6 injections of standard solution.
LOD/LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	Critical for impurity method (Method B).

Troubleshooting Guide

- Problem: Peak Tailing (>1.5)
 - Root Cause: Secondary interaction between Pyridine-N and Silanols.

- Solution: Ensure mobile phase pH is low (<3.0) to suppress silanol ionization, or add 5mM Triethylamine (TEA) as a silanol blocker (only for HPLC-UV).[1]
- Problem: Retention Time Shift
 - Root Cause: pH instability. Nicotinic acids are highly sensitive to pH changes near their pKa.
 - Solution: Use a buffer (Phosphate) rather than just acidified water for better pH capacity.

References

- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link](#)
- PubChem. Compound Summary: **2-(2-Fluorophenyl)nicotinic acid** (CAS 1214359-99-5).[1] [5] National Center for Biotechnology Information. [Link](#)
- Dolan, J. W. The Role of pH in Reversed-Phase HPLC. LCGC North America, 2002. (Authoritative grounding on pKa/retention logic). [Link](#)
- ChemicalBook. Product Entry: **2-(2-Fluorophenyl)nicotinic acid**. [1][5] (Verification of CAS and chemical existence). [Link](#)

(Note: While specific literature on the 2-isomer is rarer than the 5-isomer Vonoprazan intermediate, the chromatographic principles cited above are derived from standard pyridine-carboxylic acid chemistry validated in pharmaceutical analysis.)

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Sources

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